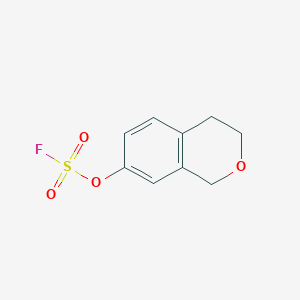
7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene, also known as FSOCI, is a chemical compound that belongs to the family of isochromenes. It has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The compound exhibits a unique set of properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene involves the inhibition of tubulin polymerization, which is a critical process required for the formation of the microtubule network in cells. The disruption of the microtubule network leads to the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest in cancer cells and inhibit the expression of key proteins involved in cell proliferation. It also exhibits potent anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene has several advantages for lab experiments. It exhibits high potency against cancer cells and has a unique mechanism of action. The compound is also relatively easy to synthesize and purify. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene. One area of interest is the development of analogs with improved solubility and potency. Another area of research is the investigation of the compound's potential application in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to determine its potential application in combination therapy with other anticancer agents.
Métodos De Síntesis
The synthesis of 7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene involves a multi-step process that begins with the preparation of 3,4-dihydro-1H-isochromene. This is followed by the introduction of a fluorine atom at the 7th position and the subsequent sulfonylation of the hydroxyl group at the 7th position. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
7-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene has been investigated for its potential application in cancer therapy. Studies have shown that the compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network in cancer cells.
Propiedades
IUPAC Name |
7-fluorosulfonyloxy-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-15(11,12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKITQMXCHDABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Hydroxymethyl)azetidin-1-yl]acetonitrile](/img/structure/B2669311.png)
![N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2669312.png)

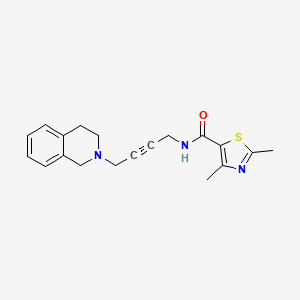
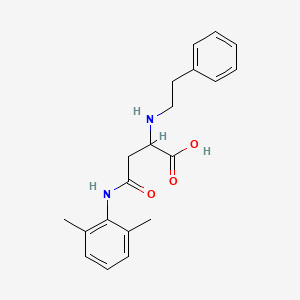
![(Z)-8-(3-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2669316.png)

![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2669322.png)
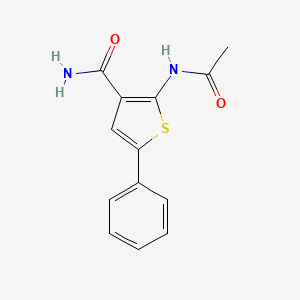

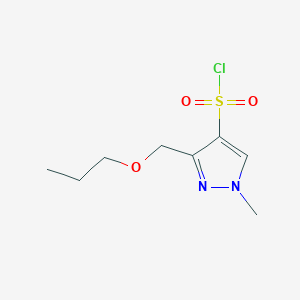
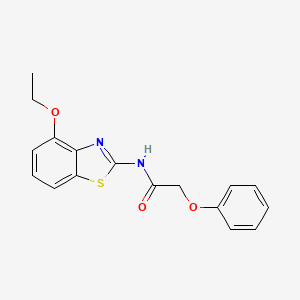
![7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2669331.png)
